molecular formula C11H17FO3 B039604 Cyclohexanepropanoic acid,alpha-fluoro-beta-oxo-,ethyl ester(9ci) CAS No. 118460-46-1

Cyclohexanepropanoic acid,alpha-fluoro-beta-oxo-,ethyl ester(9ci)

Cat. No.: B039604
CAS No.: 118460-46-1
M. Wt: 216.25 g/mol
InChI Key: NATMEFKNQCUZCZ-UHFFFAOYSA-N
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Description

Alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester is a chemical compound with the molecular formula C11H17FO3 and a molecular weight of 216.25 g/mol. This compound is known for its unique structure, which includes a fluorine atom, a keto group, and an ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester typically involves multiple steps, including the introduction of the fluorine atom and the formation of the ester group. One common synthetic route involves the use of fluorinated reagents and cyclohexanone derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. These methods are designed to produce the compound in bulk quantities while maintaining strict quality control standards.

Chemical Reactions Analysis

Alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

    Reduction: This reaction can convert the keto group to an alcohol.

    Substitution: The fluorine atom can be replaced with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The keto and ester groups also play a role in the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester can be compared with other similar compounds, such as:

    Beta-oxo-cyclohexanepropanoic acid ethyl ester: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Alpha-Fluoro-cyclohexanepropanoic acid ethyl ester: Lacks the keto group, affecting its interactions with biological targets.

    Cyclohexanepropanoic acid ethyl ester: Lacks both the fluorine atom and the keto group, making it less reactive in certain chemical reactions.

These comparisons highlight the unique features of alpha-Fluoro-beta-oxo-cyclohexanepropanoic acid ethyl ester, such as its enhanced reactivity and binding affinity due to the presence of the fluorine atom and the keto group.

Properties

CAS No.

118460-46-1

Molecular Formula

C11H17FO3

Molecular Weight

216.25 g/mol

IUPAC Name

ethyl 3-cyclohexyl-2-fluoro-3-oxopropanoate

InChI

InChI=1S/C11H17FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3

InChI Key

NATMEFKNQCUZCZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C1CCCCC1)F

Canonical SMILES

CCOC(=O)C(C(=O)C1CCCCC1)F

Synonyms

Cyclohexanepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester (9CI)

Origin of Product

United States

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